N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide
Description
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole moiety with a piperidine framework, making it a versatile candidate for various biological applications.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c23-16(19-11-14-12-21-8-9-24-17(21)20-14)22-7-2-1-5-15(22)13-4-3-6-18-10-13/h8-9,12-13,15,18H,1-7,10-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCLGANUKNUZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CCCNC2)C(=O)NCC3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts like Cu(I) and Cu(II) triflates can enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when introducing different functional groups to the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its immunomodulatory and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate various biological processes by binding to enzymes and receptors, thereby influencing cellular functions. For instance, it has been shown to inhibit certain cancer cell lines by inducing apoptosis through mitochondrial membrane depolarization and caspase activation .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-piperidin-3-ylpiperidine-1-carboxamide stands out due to its unique combination of the imidazo[2,1-b][1,3]thiazole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications further highlight its uniqueness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
